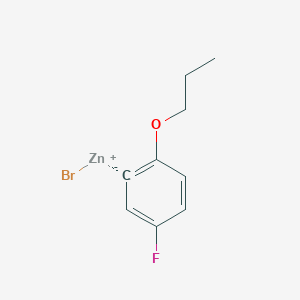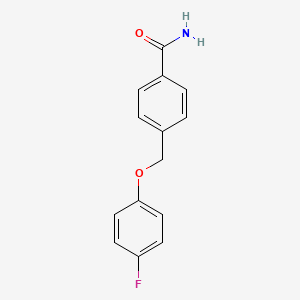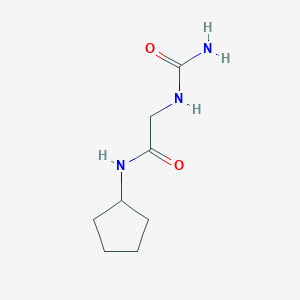
(5-Fluoro-2-n-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-n-propyloxyphenyl)Zinc bromide is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-n-propyloxyphenyl)Zinc bromide typically involves the reaction of 5-Fluoro-2-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-n-propyloxyphenyl)Zinc bromide primarily undergoes substitution and addition reactions. It is a nucleophilic reagent that can participate in various cross-coupling reactions, including the Negishi coupling .
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out in solvents like THF under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
(5-Fluoro-2-n-propyloxyphenyl)Zinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-n-propyloxyphenyl)Zinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophilic partner in the presence of a catalyst. The palladium or nickel catalyst facilitates the transfer of the organic group from zinc to the electrophile, forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-Fluoro-2-n-propyloxyphenyl)Zinc bromide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a n-propyloxy group. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C9H10BrFOZn |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-4-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GFAGZJCPSZNKKX-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)







![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)

